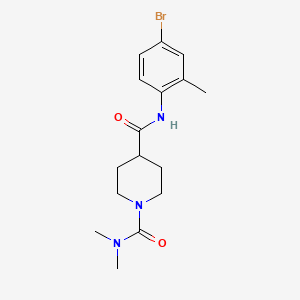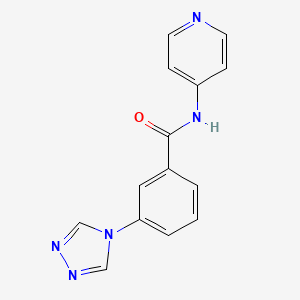
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The development of BRL-15572 has opened up new avenues for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
Wirkmechanismus
BRL-15572 acts as a competitive antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which is widely distributed in the central nervous system. The receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, leading to changes in neuronal activity and behavior.
Biochemical and physiological effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, leading to changes in synaptic plasticity and neuronal activity. The compound has also been found to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages as a research tool in the field of neuroscience. It is a potent and selective antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which allows for the precise modulation of neuronal activity. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use as a research tool. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for the research on BRL-15572. One area of interest is the development of novel analogs of the compound with improved pharmacokinetic properties and potency. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as autism spectrum disorder and traumatic brain injury. Finally, the development of more effective delivery methods for the compound, such as nanoparticles or liposomes, may help to overcome some of the limitations of its use in vivo.
Synthesemethoden
The synthesis of BRL-15572 involves the condensation of 4-bromo-2-methylbenzoyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with diethyl oxalate to form the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and Alzheimer's disease. It has also been found to have antidepressant-like effects in preclinical studies.
Eigenschaften
IUPAC Name |
4-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(17)4-5-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHMPIONFRBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)